

An In-depth Technical Guide to N-Palmitoyl-Laspartate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl-L-aspartate is an endogenous N-acyl amino acid that has garnered interest within the scientific community for its specific biological activities, most notably as an inhibitor of the Hedgehog (Hh) signaling pathway. This technical guide provides a comprehensive overview of the fundamental properties of **N-Palmitoyl-L-aspartate**, including its physicochemical characteristics, biological functions, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this molecule.

Core Properties of N-Palmitoyl-L-aspartate

N-Palmitoyl-L-aspartate is a chiral molecule consisting of a 16-carbon saturated fatty acid (palmitic acid) linked to the amino group of the L-isomer of aspartic acid via an amide bond.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Palmitoyl-L-aspartate** is presented in Table 1. This data is crucial for its handling, formulation, and use in experimental settings.



Property	Value	Reference
Chemical Formula	C20H37NO5	[1]
Molecular Weight	371.5 g/mol	[1]
CAS Number	1782-17-8	[1]
Appearance	Crystalline solid	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 25 mg/mL, Methyl Acetate: 10 mg/mL, PBS (pH 7.2): 2 mg/mL	[1]
Storage Temperature	-20°C	[1]

Biological Activity

The primary reported biological activity of **N-Palmitoyl-L-aspartate** is the inhibition of the Hedgehog signaling pathway.[1] It has been shown to be effective after stimulation with a Smoothened (SMO) agonist (SAG) or with non-sterol-modified Sonic Hedgehog (Shh).[1] Notably, it does not appear to interact with cannabinoid receptors or inhibit the fatty acid amide hydrolase (FAAH) enzyme, distinguishing it from other lipid signaling molecules.[1]

Synthesis of N-Palmitoyl-L-aspartate

While a specific, detailed, and publicly available protocol for the synthesis of **N-Palmitoyl-L-aspartate** is not readily found in the literature, a general method for the N-acylation of amino acids can be adapted. The following is a generalized protocol based on common organic synthesis techniques for forming an amide bond between a fatty acid and an amino acid.

Generalized Synthesis Protocol

This procedure involves the activation of the carboxylic acid group of palmitic acid, followed by its reaction with the amino group of L-aspartic acid.



Materials:

- L-aspartic acid
- Palmitoyl chloride (or palmitic acid and a coupling agent like DCC or HBTU)
- A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Hydrochloric acid (HCl) for workup
- Sodium sulfate (Na₂SO₄) for drying
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Protection of L-aspartic acid (if necessary): The carboxylic acid groups of L-aspartic acid may need to be protected to prevent side reactions. This can be achieved by converting them to esters (e.g., methyl or benzyl esters).
- Activation of Palmitic Acid: If starting from palmitic acid, it needs to be activated. This can be
 done by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or
 by using a peptide coupling reagent. If using palmitoyl chloride, this step is omitted.
- Acylation Reaction:
 - Dissolve the protected L-aspartic acid in the chosen aprotic solvent.
 - Add the non-nucleophilic base to the reaction mixture.
 - Slowly add the palmitoyl chloride (or the activated palmitic acid) to the solution at a controlled temperature (often 0°C to room temperature).



 Allow the reaction to stir for several hours to overnight, monitoring the progress by thinlayer chromatography (TLC).

Workup:

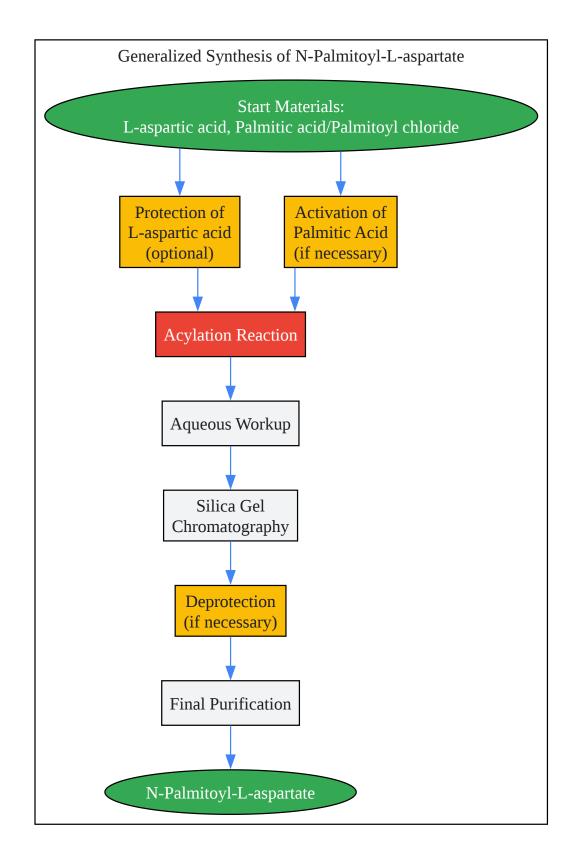
- Once the reaction is complete, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).
- Extract the product into an organic solvent.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.

Purification:

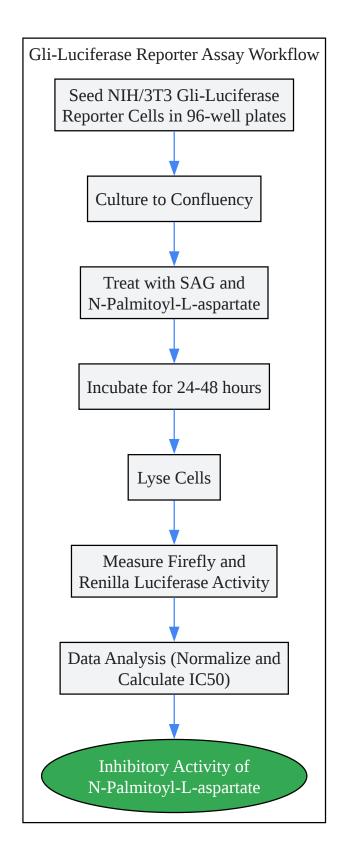
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
- Deprotection (if necessary): If the carboxylic acid groups of aspartic acid were protected, they need to be deprotected. The method of deprotection will depend on the protecting group used (e.g., hydrolysis for esters).
- Final Purification: The final product may require further purification by recrystallization or another round of chromatography.

Workflow Diagram:

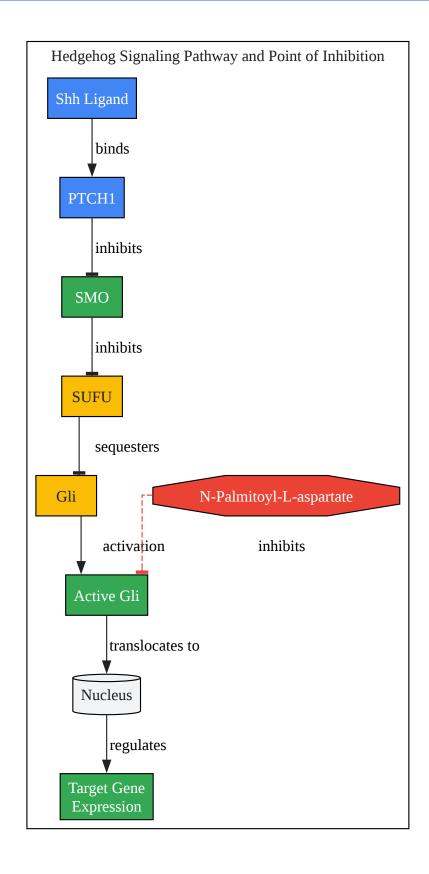












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References

- 1. caymanchem.com [caymanchem.com]
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